REACTION_CXSMILES
|
[N:1]12[CH2:8][CH2:7][N:4]([CH2:5][CH2:6]1)CC2.[C-]#N.[Na+].ClC1[N:18]=[C:17]([C:19]2[CH:24]=[C:23]([F:25])[CH:22]=[C:21]([F:26])[CH:20]=2)[CH:16]=C(C)N=1>CS(C)=O>[F:25][C:23]1[CH:24]=[C:19]([C:17]2[CH:16]=[C:6]([CH3:5])[N:1]=[C:8]([C:7]#[N:4])[N:18]=2)[CH:20]=[C:21]([F:26])[CH:22]=1 |f:1.2|
|
Name
|
|
Quantity
|
13 mg
|
Type
|
reactant
|
Smiles
|
N12CCN(CC1)CC2
|
Name
|
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
280 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC(=N1)C1=CC(=CC(=C1)F)F)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
32.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 3 h at 30-35° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1)F)C1=NC(=NC(=C1)C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 142 mg | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 530% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |